![molecular formula C11H12ClN3OS B2801930 5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-74-9](/img/structure/B2801930.png)
5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Scientific Research Applications
Reactivity of 1,2,4-Triazole Derivatives
Research on the reactivity of 1,2,4-triazole-3-thione derivatives, including compounds structurally related to 5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, indicates high antioxidant and antiradical activity. These compounds have been compared to biogenic amino acids like cysteine for their free SH-group, suggesting potential in biochemical processes and antioxidant applications (Kaplaushenko, 2019).
Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This suggests their potential use in developing pharmaceuticals and therapeutics (Ohloblina, 2022).
Patent Review of Triazole Derivatives
A review of patents for triazole families, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, underscores the importance of these compounds in developing new drugs. The diverse biological activities of triazoles, from anti-inflammatory to antitumoral properties, highlight the ongoing interest in exploring new triazole derivatives for therapeutic applications (Ferreira et al., 2013).
Synthesis and Applications of 1,2,4-Triazole Derivatives
The synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole are of interest in pharmaceutical, medical, and various industrial fields. These derivatives are utilized in optical materials, photosensitizers, coloring agents, antioxidants, and as corrosion inhibitors, demonstrating the versatile applications of 1,2,4-triazole derivatives in both science and industry (Parchenko, 2019).
Future Directions
properties
IUPAC Name |
3-[1-(2-chlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7(10-13-14-11(17)15(10)2)16-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHYALIYKUTVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol |
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